BENGHE Foundational & Exploratory

Check Availability & Pricing

Early-phase clinical trial results for
Gadoquatrane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gadoquatrane

Cat. No.: B12659558

An In-depth Technical Guide to the Early-Phase Clinical Trial Results for Gadoquatrane
Introduction

Gadoquatrane (BAY1747846) is a next-generation, investigational gadolinium-based contrast
agent (GBCA) designed for use in magnetic resonance imaging (MRI). It features a unique
tetrameric macrocyclic structure, which provides high stability and significantly higher relaxivity
compared to conventional GBCAs.[1][2] This increased relaxivity is engineered to enable a
substantial reduction in the administered gadolinium dose while maintaining or improving
diagnostic image quality. This technical guide summarizes the key findings from the early-
phase clinical development program of Gadoquatrane, with a focus on its pharmacokinetics,
safety, and efficacy, as presented in publicly available trial data.

Data Presentation: Quantitative Trial Results

The clinical development of Gadoquatrane has progressed through multiple phases, providing
key quantitative data on its behavior and performance.

Pharmacokinetic Profile

Early-phase studies in healthy volunteers have established a consistent pharmacokinetic (PK)
profile for Gadoquatrane, which is comparable to other established extracellular macrocyclic
GBCAs.[2][3]

Table 1: Summary of Pharmacokinetic Parameters for Gadoquatrane in Healthy Volunteers
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Parameter Value Population Source
] ) Chinese &
Effective Half-Life 1.3 - 1.4 hours [3]
Japanese Men
1.4 - 1.7 hours Mostly White Adults

Volume of Distribution
0.21-0.24 L/kg

Chinese & Japanese

(steady state) Men
~0.2 L/kg Mostly White Adults
Renal Elimination Rapid All Populations

82% - 99% of

administered dose

Urinary Recovery

(Gadolinium)

Chinese & Japanese

Men

Clearance (Total and ]
~0.1 L/h per kilogram
Renal)

Mostly White Adults

| Metabolism | No evidence of in-vivo degradation or release of free Gadolinium | Healthy

Adults | |

Safety and Tolerability

Across all early-phase trials, Gadoquatrane has demonstrated a favorable safety profile.

Table 2: Summary of Safety Findings
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Finding Details Study Phase Source

Few, mild, and

transient AEs
Adverse Events

reported. No Phase |
(AEs)

serious AEs
occurred.

Consistent with the

_ known profile of other
Safety Profile )
) macrocyclic GBCAs. Phase 11l
Comparison i
No new safety signals

observed.

Exploratory modeling

indicated no risk of
QT/QTc Interval

] clinically relevant Phase |
Analysis

QT/QTc prolongation
(>10 ms).

| Pediatric Safety | The safety profile in pediatric patients (birth to <18 years) was consistent
with that in adults. | Phase 11l | |

Efficacy and Dosing

Clinical studies have evaluated Gadoquatrane at a significantly reduced gadolinium dose
compared to the standard for other macrocyclic agents.

Table 3: Efficacy and Dosing Information
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Parameter

Investigated Dose

Details

0.04 mmol Gd/kg
body weight.

Study Phase Source

Phase Il & 1li

Dose Reduction

Represents a 60%
reduction compared to
the standard 0.1 mmol
Gd/kg dose of other

macrocyclic GBCAs.

Phase Il & 11l

Phase Il Outcome
(CNS)

A 0.04 mmol Gd/kg
dose of Gadoquatrane
showed similar
efficacy to a 0.1 mmol
Gd/kg dose of
gadobutrol.

Phase I

Phase Il Primary

Endpoints

Met. Demonstrated
non-inferiority to
comparator GBCAs
(dosed at 0.1 mmol
Gd/kg) for
visualization
parameters (contrast
enhancement,
delineation,

morphology).

Phase Il (QUANTI)

Phase Ill Secondary

Endpoints

Met. Achieved non-

inferior diagnostic

performance based on

sensitivity and
specificity for lesion

detection.

Phase IIl (QUANTI)

| Comparison to Unenhanced MRI| Demonstrated superiority based on visualization
parameters. | Phase 11l (QUANTI) | |
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Experimental Protocols
First-in-Human Dose-Escalation Study

o Design: A prospective, randomized, single-blind, single-dose, placebo-controlled study
conducted at a single center.

 Participants: 49 healthy volunteers (mean age 35 years; 24 female).

e Dosing Cohorts: Participants were randomly assigned (6:2) to receive either Gadoquatrane
or a placebo. Doses were escalated across cohorts, ranging from 0.025 to 0.2 mmol Gd/kg
body weight.

» Administration: For the initial cohorts, the agent was administered via a 5-minute infusion.
For later cohorts, it was administered as an intravenous injection at 2 mL/s, followed by a
saline flush.

o Pharmacokinetic Analysis: Blood samples were collected at numerous time points up to 72
hours post-administration. Urine and feces were collected over the full 72-hour period to

assess excretion.

o Safety Monitoring: Included continuous monitoring for treatment-emergent adverse events,
vital signs, and ECGs for QT/QTc analysis.

Phase Il QUANTI Clinical Program

» Design: The program consisted of two large, multinational, randomized, prospective, double-
blind, crossover Phase lll studies (QUANTI CNS and QUANTI OBR) in adults, and one
pediatric study (QUANTI Pediatric). A total of 808 patients across 15 countries participated.

» Objective: To evaluate the efficacy and safety of Gadoquatrane (0.04 mmol Gd/kg)
compared to both unenhanced MRI and other macrocyclic GBCAs (0.1 mmol Gd/kg).

e Crossover Protocol (Adult Studies):

o Patient Enrollment: Patients with known or suspected pathologies of the central nervous
system (QUANTI CNS) or other body regions (QUANTI OBR) were enrolled.
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o Period 1: Participants underwent an initial MRI session. They were randomized to receive
either Gadoquatrane (0.04 mmol Gd/kg) or a standard macrocyclic GBCA (0.1 mmol
Gd/kg).

o Period 2: After a specified washout period, participants returned for a second MRI session
and received the alternate contrast agent to the one they received in Period 1.

o Image Evaluation: All MRI scans were evaluated by blinded, independent central readers
who assessed key visualization and diagnostic parameters.

o Safety and PK Assessments: Procedures included physical examinations, monitoring of vital
signs, and collection of blood and urine samples to confirm the pharmacokinetic profile in
patient populations.
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Caption: Mechanism of Action for Gadoquatrane in Contrast-Enhanced MRI.
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Caption: Experimental Workflow of the Phase Ill QUANTI Crossover Studies.
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Caption: Core Development Rationale for Gadoquatrane.
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1. Bayer’s investigational MRI contrast agent gadoquatrane meets primary and main
secondary endpoints in pivotal Phase Il studies [bayer.com]

o 2. Pharmacokinetics, Safety, and Tolerability of the Novel Tetrameric, High-Relaxivity,
Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane in Healthy Adults - PMC
[pmc.ncbi.nlm.nih.gov]

» 3. Pharmacokinetics, safety, and tolerability of the novel tetrameric gadolinium-based MRI
contrast agent gadoquatrane in healthy Chinese and Japanese men: Two randomized dose-
escalation studies including concentration-QTc modeling - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Early-phase clinical trial results for Gadoquatrane].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12659558#early-phase-clinical-trial-results-for-
gadoquatrane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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